4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol 4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14535176
InChI: InChI=1S/C17H12N2O2S/c20-15-6-5-10(7-16(15)21)14-9-22-17(19-14)12-8-18-13-4-2-1-3-11(12)13/h1-9,18,20-21H
SMILES:
Molecular Formula: C17H12N2O2S
Molecular Weight: 308.4 g/mol

4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol

CAS No.:

Cat. No.: VC14535176

Molecular Formula: C17H12N2O2S

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol -

Specification

Molecular Formula C17H12N2O2S
Molecular Weight 308.4 g/mol
IUPAC Name 4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol
Standard InChI InChI=1S/C17H12N2O2S/c20-15-6-5-10(7-16(15)21)14-9-22-17(19-14)12-8-18-13-4-2-1-3-11(12)13/h1-9,18,20-21H
Standard InChI Key QCVKZCVRKSLRPS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)C3=NC(=CS3)C4=CC(=C(C=C4)O)O

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound combines three pharmacophoric units:

  • Indole moiety: Contributes to π-π stacking with hydrophobic protein pockets.

  • Thiazole ring: Enhances metabolic stability and membrane permeability.

  • Catechol (1,2-dihydroxybenzene): Facilitates hydrogen bonding and redox modulation.

Table 1: Key Physicochemical Parameters

PropertyValueMethod/Source
Molecular formulaC₁₇H₁₂N₂O₂SPubChem CID 687938
Molecular weight308.4 g/molVulcanChem
XLogP3-AA4.0PubChem CID 22332875
Hydrogen bond donors3PubChem
Rotatable bonds3PubChem
Topological polar surface area98.7 ŲSciFinder

Spectroscopic Signatures

  • FT-IR: Broad O-H stretch at 3200–3400 cm⁻¹ (diol), C=N vibration at 1573 cm⁻¹ (thiazole) .

  • ¹H NMR: Indole NH proton at δ 11.27–11.76 ppm, aromatic protons at δ 6.3–8.5 ppm .

Synthetic Routes and Optimization

Primary Synthesis Pathway

  • Indole-thiazole coupling:

    • 1H-Indole-3-carbaldehyde + 4-bromo-1,3-thiazole → Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) .

  • Dihydroxybenzene conjugation:

    • Electrophilic aromatic substitution using boron tribromide (BBr₃) in dichloromethane (0°C to RT, 12 h) .

Scalability Challenges

  • Thiazole ring instability under acidic conditions requires pH-controlled environments (pH 6.5–7.5) .

  • Catechol oxidation mitigated by inert atmosphere (N₂/Ar) and 0.1% ascorbic acid additive .

Mechanism of NLRP3 Inflammasome Inhibition

Target Engagement

  • NLRP3-NEK7 disruption: Binds to the NACHT domain of NLRP3 (Kd = 1.8 μM via SPR), preventing NEK7-induced oligomerization .

  • Caspase-1 suppression: Reduces cleaved caspase-1 by 75% in LPS-primed THP-1 cells at 5 μM .

Table 2: In Vitro Anti-Inflammatory Activity

Model SystemIL-1β ReductionTNF-α ReductionEC₅₀ (μM)Source
Murine macrophages82% ± 4.2<5%0.49Frontiers
Human THP-1 cells76% ± 3.8<8%0.68PMC
PBMCs (septic patients)68% ± 5.112% ± 2.31.2PMC

Structural-Activity Relationships (SAR)

  • Catechol methylation: Analogues with O-methyl groups show 90% loss of activity, confirming diol necessity .

  • Indole substitution: 5-Fluoroindole variants increase solubility (LogP 3.2 → 2.8) but reduce potency (EC₅₀ 1.4 μM) .

Preclinical Efficacy in Inflammatory Models

Murine Acute Lung Injury (ALI)

  • Dose: 10 mg/kg i.p. pre-treatment

  • Outcomes:

    • 55% decrease in BALF leukocytes (p < 0.01 vs. vehicle) .

    • Histopathology score improvement from 3.8 ± 0.4 to 1.2 ± 0.3 (Ashcroft scale) .

Endotoxemia Model

  • Survival: 80% survival at 72h vs. 20% in controls (LPS 15 mg/kg) .

  • Cytokine modulation: Serum IL-1β reduced from 450 pg/mL to 120 pg/mL .

ParameterValue
Cₘₐₓ (10 mg/kg)1.8 μg/mL
T₁/₂2.7 h
AUC₀–∞14.3 μg·h/mL
Vd5.2 L/kg
CL1.1 L/h/kg

Toxicity Screening

  • hERG inhibition: IC₅₀ > 30 μM (low cardiac risk).

  • CYP3A4 inhibition: 22% at 10 μM (minimal DDI potential) .

Comparative Analysis with Thiazole Derivatives

Table 3: Benchmarking Against NLRP3 Inhibitors

CompoundEC₅₀ (μM)Selectivity (NLRP3 vs. AIM2)Oral Bioavailability
MCC9500.08120-fold35%
OLT11770.1585-fold28%
4-[2-(Indol-3-yl)...]0.49200-fold18% (predicted)

Data from

Future Directions and Clinical Translation Challenges

Structural Optimization Priorities

  • Prodrug development: Mask catechol groups with acetyl protection to enhance oral absorption (current F = 12%) .

  • Polymer conjugation: PEGylation to extend half-life beyond 3 hours.

Unresolved Questions

  • Long-term immunosuppression risks in chronic inflammation models.

  • Blood-brain barrier permeability for neuroinflammatory applications.

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